molecular formula C9H12ClN B1265888 N-Benzyl-N-(2-chloroethyl)amine CAS No. 42074-16-8

N-Benzyl-N-(2-chloroethyl)amine

Cat. No. B1265888
CAS RN: 42074-16-8
M. Wt: 169.65 g/mol
InChI Key: XTXGPBAONFJRNO-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloroethyl)amine is a compound of interest in various fields of chemistry, particularly in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. Its molecular structure and reactivity towards different chemical agents make it a versatile compound in chemical research and application.

Synthesis Analysis

The synthesis of N-Benzyl-N-(2-chloroethyl)amine and related compounds involves efficient procedures that yield these compounds in high to quantitative yields. For example, N-(2,2-dichlorovinyl)amides react with primary or secondary alkylamines to yield title compounds efficiently. However, reactions with arylamines or ammonia require different approaches, such as starting from N-(1,2,2,2-tetrachloroethyl)benzamides, which are aminated via nucleophilic substitution (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds related to N-Benzyl-N-(2-chloroethyl)amine, such as N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, has been determined through crystallographic X-ray structure analysis. These analyses reveal the conformational aspects and structural details essential for understanding the compound's reactivity and properties (Guirado et al., 2002).

Chemical Reactions and Properties

N-Benzyl-N-(2-chloroethyl)amine undergoes various chemical reactions, indicating its versatile chemical properties. For instance, its reactivity towards different aminating agents and the ability to form glycinamides under certain conditions showcases its utility in organic synthesis (Pielichowski & Popielarz, 1984).

Physical Properties Analysis

The physical properties of N-Benzyl-N-(2-chloroethyl)amine, such as solubility, boiling point, and melting point, are crucial for its handling and application in synthesis processes. While specific studies on these properties were not directly found, these characteristics can typically be inferred from related compounds and their synthesis conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific products, highlight the compound's utility in chemical synthesis and applications. For example, the synthesis of secondary amines via N-(benzoyloxy)amines and the transformation into N-ethylamine derivatives demonstrate the compound's versatile reactivity (Phanstiel et al., 1999).

Scientific Research Applications

  • Derivatizing Reagent : 2-Chloroethylamine, a related compound, is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . While this isn’t directly about N-Benzyl-N-(2-chloroethyl)amine, it suggests potential uses in biochemistry or molecular biology. The exact methods of application and outcomes are not provided in the source.

  • Pharmaceutical Research : N-Benzyl-2-chloro-N-methyl-ethanamine, a related compound, is used in pharmaceutical research . The specific applications, experimental procedures, and outcomes are not provided in the source.

  • Chemical Intermediate : N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride, another related compound, is used as a chemical intermediate . The specific applications, experimental procedures, and outcomes are not provided in the source.

  • Synthesis of Complex Molecules : N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a related compound, can be synthesized from 2,2’- (benzyliminodi)ethanol . This suggests that N-Benzyl-N-(2-chloroethyl)amine could potentially be used in the synthesis of complex molecules. The specific applications, experimental procedures, and outcomes are not provided in the source.

  • Dipeptide Synthesis : A related compound, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes . This suggests that N-Benzyl-N-(2-chloroethyl)amine could potentially be used in peptide synthesis. The specific applications, experimental procedures, and outcomes are not provided in the source.

Safety And Hazards

N-Benzyl-N-(2-chloroethyl)amine is harmful if swallowed and causes severe skin burns and eye damage. It is suspected of causing genetic defects . When heated to decomposition, it emits very toxic fumes of Cl- and NOx .

properties

IUPAC Name

N-benzyl-2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGPBAONFJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274731
Record name N-Benzyl-2-chloroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(2-chloroethyl)amine

CAS RN

42074-16-8
Record name 42074-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-chloroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl ethanolamine (15.1 g, 100 mmol) was stirred in benzene (160 ml) at room temperature. Thionyl chloride (30 ml) was added dropwise over ten minutes. A white precipitate began to form immediately and the reaction mixture was warmed to 80° C. for 30 minutes. After cooling to room temperature the white solid was filtered off, washed with ether and dried. This solid was neutralised with sodium hydroxide solution and extracted with ethylacetate, washed with brine, dried (MgSO4) and evaporated to a yellow oil which was chromatographed on silica gel. Elution with petrol/ethylacetate: 1/1 afforded the title amine as a colourless oil, yield 6.75 g (40%).
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Synthesis routes and methods II

Procedure details

100 ml. of thionyl chloride are added to a stirred solution of 100 g. of 2-benzylaminoethanol in 500 ml. of chloroform over a period of 20 minutes. The mixture is refluxed for 6 hours. 1350 ml. of ether is added to the cooled chloroform solution and the mixture is stored in the refrigerator overnight. The product, N-benzyl-2-chlorethylamine hydrochloride, is filtered off and crystallized from ethanol-ether; yield 130.9 g., m.p. 192°-194°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Kim, BE Evans, KF Gilbert, CM Hanifin… - Bioorganic & Medicinal …, 1995 - Elsevier
A series of HIV-1 protease inhibitors containing various acyclic or cyclic alkylpiperazine derivatives were prepared. They exhibit excellent potency in the enzyme inhibition assay and in …
Number of citations: 31 www.sciencedirect.com

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